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Compound of Interest

Compound Name: Nickel carbide (NiC)

Cat. No.: B15176714

An overview of common and advanced techniques for the deposition of nickel carbide (Ni3C)
thin films is presented for researchers and scientists. This document provides detailed
protocols and application notes for methods including Pulsed Chemical Vapor Deposition
(PCVD), Atomic Layer Deposition (ALD), Reactive Sputtering, and Pulsed Laser Deposition
(PLD).

Introduction to Nickel Carbide Thin Films

Nickel carbide (Ni3C) thin films are gaining attention for a variety of applications, including as
catalysts, in microelectromechanical systems (MEMS), and for creating low-resistivity contacts
in integrated circuits.[1][2] The properties of these films are highly dependent on the deposition
technique and process parameters, which control film composition, crystallinity, and
morphology. Common deposition methods fall into the categories of Chemical Vapor Deposition
(CVD), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD), which includes
techniques like sputtering and pulsed laser deposition.[3][4][5]

Pulsed Chemical Vapor Deposition (PCVD)

PCVD is a subtype of CVD that involves the sequential introduction of precursor and reactant
gases into the deposition chamber. This cyclic process allows for enhanced control over film
growth and composition.[1]

Principle of Operation
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In this PCVD process for nickel and nickel carbide, a nickel-containing organometallic
precursor, bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(ll) or Ni(dad)z, is pulsed into a
reaction chamber.[1] A coreactant, either hydrogen (Hz2) gas or Hz plasma, is introduced in a
separate pulse.[1] The thermal energy in the chamber causes the precursor and reactant to
decompose and react on the substrate surface, forming the thin film. The choice of coreactant
and the substrate temperature are critical in determining whether metallic nickel or nickel
carbide is formed.[1]

Experimental Workflow: PCVD
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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